molecular formula C9H9N3O2 B15197798 1-Amino-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid CAS No. 775250-03-8

1-Amino-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B15197798
CAS No.: 775250-03-8
M. Wt: 191.19 g/mol
InChI Key: UIFBNVSNDLSOQD-UHFFFAOYSA-N
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Description

1-Amino-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the use of N-heterocyclic carbenes as catalysts to facilitate the formation of the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-Amino-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Amino-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

    1H-benzo[d]imidazole: A parent compound with a similar core structure but lacking the amino and carboxylic acid groups.

    2-Methyl-1H-benzo[d]imidazole: A derivative with a methyl group at the 2-position but without the amino and carboxylic acid groups.

    5-Carboxy-1H-benzo[d]imidazole: A compound with a carboxylic acid group at the 5-position but lacking the amino and methyl groups.

Uniqueness: 1-Amino-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile molecule for research and industrial applications .

Properties

CAS No.

775250-03-8

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

1-amino-2-methylbenzimidazole-5-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-5-11-7-4-6(9(13)14)2-3-8(7)12(5)10/h2-4H,10H2,1H3,(H,13,14)

InChI Key

UIFBNVSNDLSOQD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1N)C=CC(=C2)C(=O)O

Origin of Product

United States

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